molecular formula C14H17N5O B12799241 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol CAS No. 23563-07-7

4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol

Cat. No.: B12799241
CAS No.: 23563-07-7
M. Wt: 271.32 g/mol
InChI Key: MJQJGCSMTZFDLH-UHFFFAOYSA-N
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Description

4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol is a complex organic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a butanol moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol typically involves the condensation of 5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine with a suitable butanol derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol involves its interaction with specific molecular targets. The compound can bind to DNA, causing conformational changes that affect gene expression. It may also interact with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol stands out due to its unique combination of a triazinoindole core and a butanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

23563-07-7

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol

InChI

InChI=1S/C14H17N5O/c1-9(20)7-8-15-14-16-13-12(17-18-14)10-5-3-4-6-11(10)19(13)2/h3-6,9,20H,7-8H2,1-2H3,(H,15,16,18)

InChI Key

MJQJGCSMTZFDLH-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=NC2=C(C3=CC=CC=C3N2C)N=N1)O

Origin of Product

United States

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